1-methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine;hydrochloride
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Overview
Description
1-Methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine;hydrochloride is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include an alkaline alcoholic solution or acetonitrile solution with cyanogen bromide . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the benzimidazole core.
Scientific Research Applications
1-Methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity and leading to the compound’s pharmacological effects . For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cancer cell signaling pathways, resulting in anticancer activity .
Comparison with Similar Compounds
1-Methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole-5-carboxamidine hydrochloride: Known for its antiviral activity.
N-isopropyl-2-pyridin-2-yl-1H-benzimidazole-5-carboxamidine: Also exhibits antiviral properties.
The uniqueness of 1-methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine lies in its specific chemical structure, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5.ClH/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2;/h3-10H,1-2H3,(H,17,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYJHORKRVKALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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